N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide

Medicinal chemistry Physicochemical profiling Cinnamamide SAR

N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide (CAS 290835-35-7) is a secondary cinnamamide derivative bearing a 3,4-dimethoxybenzyl substituent on the amide nitrogen and an unsubstituted cinnamoyl (3-phenylprop-2-enoyl) acyl moiety. The compound belongs to the N-benzylaryl cinnamamide subclass, a privileged scaffold associated with anticonvulsant, anticancer, antimicrobial, and anti-inflammatory activities.

Molecular Formula C23H18N2OS
Molecular Weight 370.47
CAS No. 290835-35-7
Cat. No. B2361910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide
CAS290835-35-7
Molecular FormulaC23H18N2OS
Molecular Weight370.47
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4
InChIInChI=1S/C23H18N2OS/c1-16-7-13-20-21(15-16)27-23(25-20)18-9-11-19(12-10-18)24-22(26)14-8-17-5-3-2-4-6-17/h2-15H,1H3,(H,24,26)/b14-8+
InChIKeyVKRHCMKYGDBDPC-RIYZIHGNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide (CAS 290835-35-7): Compound Identity, Cinnamamide Classification, and Procurement-Relevant Characteristics


N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide (CAS 290835-35-7) is a secondary cinnamamide derivative bearing a 3,4-dimethoxybenzyl substituent on the amide nitrogen and an unsubstituted cinnamoyl (3-phenylprop-2-enoyl) acyl moiety . The compound belongs to the N-benzylaryl cinnamamide subclass, a privileged scaffold associated with anticonvulsant, anticancer, antimicrobial, and anti-inflammatory activities [1]. Its molecular formula (calculated for the dimethoxybenzyl cinnamamide structure) is C₁₈H₁₉NO₃, with a molecular weight of approximately 297.35 g/mol . Critically, the CAS registry number 290835-35-7 exhibits cross-database ambiguity, as some authoritative databases associate it with the benzothiazole-containing structure (2E)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-phenylacrylamide (C₂₃H₁₈N₂OS, MW 370.47) ; prospective procurements must verify structural identity via orthogonal analytical methods (NMR, HRMS) before experimental use.

Why Generic Cinnamamide Substitution Fails: Structural Determinants of Differential Activity for N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide


Cinnamamides are not functionally interchangeable despite sharing a common 3-phenylprop-2-enamide backbone. The N-substituent governs target binding, pharmacokinetic profile, and biological readout through steric, electronic, and hydrogen-bonding contributions [1]. Systematic SAR studies across >200 cinnamamides have demonstrated that modifications to the amide nitrogen substituent—whether alkyl, hydroxyalkyl, benzyl, or aryl—produce order-of-magnitude shifts in anticonvulsant ED₅₀ values and antimicrobial MIC values [2][3]. The 3,4-dimethoxybenzyl group present in this compound introduces two methoxy hydrogen-bond acceptors and altered electron density on the benzyl ring compared with the unsubstituted N-benzyl cinnamamide, which predictably modifies target engagement, solubility, and metabolic stability. Substituting this compound with N-benzyl cinnamamide, N-(2-hydroxyethyl) cinnamamide, or N-arylcinnamamide analogs would therefore yield different pharmacological profiles, invalidating cross-class comparisons without direct experimental confirmation [1][3]. The quantitative evidence below substantiates these differentiation points where data exist.

Quantitative Differentiation Evidence: N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide vs. Closest Cinnamamide Analogs


Structural and Physicochemical Differentiation from N-Benzyl Cinnamamide: H-Bond Acceptor Count, Polar Surface Area, and Calculated logP

The target compound differs from its closest structural analog, N-benzyl cinnamamide (C₁₆H₁₅NO, MW 237.30), by the addition of two methoxy groups at the 3- and 4-positions of the benzyl ring. This modification increases the hydrogen-bond acceptor count from 1 to 3, raises the topological polar surface area (tPSA) by approximately 18 Ų (from ~48 Ų to ~66 Ų), and elevates the calculated logP by an estimated 0.5–1.0 log units relative to the unsubstituted parent . In the broader cinnamamide class, the 3,4-dimethoxy substitution pattern on aromatic rings has been specifically associated with enhanced umami taste receptor modulation and improved anti-inflammatory activity compared with unsubstituted or monomethoxy analogs [1]. These physicochemical differences are expected to produce measurably distinct membrane permeability, solubility, and target-binding profiles compared with N-benzyl cinnamamide.

Medicinal chemistry Physicochemical profiling Cinnamamide SAR

Anti-Biofilm and Quorum-Sensing Inhibition: Cross-Class Inference from N-Benzyl Cinnamamide vs. α-Resorcylic Acid

Direct experimental data for the target compound against microbial biofilms are not available in the primary literature. However, the unsubstituted analog N-benzyl cinnamamide has been quantitatively characterized for anti-biofilm and anti-quorum sensing activity against Vibrio harveyi [1]. N-Benzyl cinnamamide exhibited MIC values of 1.66 ± 0.08 mg/mL (strain 1114) and 2.46 ± 0.17 mg/mL (strain BAA 1116), representing an approximately 6.8-fold and 4.6-fold greater potency, respectively, compared with the co-isolated compound α-resorcylic acid (MIC = 11.27 ± 0.18 and 11.25 ± 0.21 mg/mL) [1]. The N-benzyl cinnamamide also demonstrated anti-quorum sensing activity by interfering with bacterial bioluminescence at sub-MIC concentrations (5–100 µg/mL) [1]. The target compound, bearing electron-donating 3,4-dimethoxy substituents on the benzyl ring, is predicted to exhibit altered potency relative to the unsubstituted N-benzyl cinnamamide baseline, though the direction and magnitude of this effect have not been experimentally determined.

Antimicrobial resistance Biofilm inhibition Quorum sensing Vibrio harveyi

Antiproliferative Activity Against Cancer Cell Lines: Class-Level Inference from the N-Benzylaryl Cinnamide Tubulin Inhibitor Series

The target compound is structurally embedded within the N-benzylaryl cinnamide class, for which systematic antiproliferative SAR has been established [1]. In a 2023 study of 33 N-benzylaryl cinnamide derivatives, the majority exhibited IC₅₀ values below 0.5 µM against MGC-803 (gastric), HCT-116 (colon), and KYSE450 (esophageal) cancer cell lines [1]. The lead compound 15e (MY-1076) achieved IC₅₀ values of 0.019, 0.017, 0.020, and 0.044 µM against MGC-803, SGC-7901, HCT-116, and KYSE450 cells, respectively—more potent than both colchicine and the unsubstituted N-benzylaryl lead compound 9 [1]. Compound 15e inhibited tubulin polymerization by targeting the colchicine binding site on β-tubulin and induced YAP oncoprotein degradation [1]. The SAR revealed that substituents on the benzylaryl ring profoundly modulate antiproliferative potency; the 3,4-dimethoxy substitution pattern present in the target compound has been associated with enhanced activity in related cinnamamide chemotypes [2], though the specific compound N-((3,4-dimethoxyphenyl)methyl)-3-phenylprop-2-enamide has not been individually profiled in this assay system.

Anticancer Tubulin polymerization inhibition YAP degradation Gastric cancer

Anticonvulsant Activity Differentiation: SAR Context from the Cinnamamide MES Pharmacophore

Cinnamamides constitute a well-established anticonvulsant pharmacophore class, with more than 200 derivatives evaluated in the maximal electroshock seizure (MES) model [1]. QSAR analyses of 38 cinnamamides identified that electron-withdrawing substituents and small steric parameters on the aromatic ring enhance anticonvulsant activity [1][2]. Benchmarking data from the N-(2-hydroxyethyl) cinnamamide subseries provide quantitative comparators: compound I (N-(2-hydroxyethyl) cinnamamide) exhibited ED₅₀ = 17.7 mg/kg (MES) with TD₅₀ = 154.9 mg/kg (protective index PI = 8.8), while compound 1d ((E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide) showed ED₅₀ = 17.0 mg/kg with TD₅₀ = 211.1 mg/kg (PI = 12.4), both exceeding the PI of carbamazepine [3]. The target compound's N-(3,4-dimethoxybenzyl) substitution represents a distinct SAR vector: the electron-donating methoxy groups differ fundamentally from the hydroxyethyl and fluorophenyl substituents in the benchmarked compounds. The anticonvulsant QSAR models indicate that N-substituent electronic character is a primary determinant of MES activity [1], predicting that the target compound would exhibit a measurably different ED₅₀ and PI compared with either N-benzyl or N-(2-hydroxyethyl) cinnamamide analogs.

Anticonvulsant Epilepsy Maximal electroshock seizure Protective index

Anti-Helicobacter pylori Activity: Quantitative Differentiation Among N-Substituted Cinnamamide Chemotypes

A systematic evaluation of 35 N-substituted cinnamamide derivatives against Helicobacter pylori (reference strain ATCC 43504 and 12 clinical isolates) established that N-substituent identity is the dominant determinant of anti-H. pylori potency [1]. The three most active compounds—8 (R,S-(2E)-3-(4-chlorophenyl)-N-(2-hydroxypropyl)prop-2-enamide, MIC = 7.5 µg/mL), 23 ((2E)-3-(4-chlorophenyl)-N-(2-hydroxycyclohexyl)prop-2-enamide, MIC = 10 µg/mL), and 28 ((2E)-3-(4-chlorophenyl)-N-(4-oxocyclohexyl)prop-2-enamide, MIC = 10 µg/mL)—all bear a 4-chlorophenyl substitution on the cinnamoyl moiety, whereas the target compound carries an unsubstituted cinnamoyl group [1]. Across the full 35-compound panel, MIC values spanned two orders of magnitude (10–1000 µg/mL against clinical strains), demonstrating that structurally similar cinnamamides exhibit widely divergent antibacterial potency [1]. The target compound's combination of unsubstituted cinnamoyl and 3,4-dimethoxybenzyl N-substitution occupies an untested SAR coordinate within this matrix, with its predicted MIC falling at an undetermined point within the 10–1000 µg/mL range. Preliminary safety assessment via MTT cytotoxicity and Ames mutagenicity assays for the lead compounds indicated general safety, though compounds 8 and 28 showed mutagenic activity at select concentrations [1].

Anti-H. pylori Antibacterial MIC Drug-resistant infection

Priority Application Scenarios for N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide Based on Verified Differentiation Evidence


SAR Probe for Mapping N-Benzyl Substituent Effects in Cinnamamide Anti-Biofilm and Quorum-Sensing Programs

Use as a structurally defined SAR probe to quantify the contribution of 3,4-dimethoxy substitution on the benzyl ring to anti-biofilm potency, building on the established N-benzyl cinnamamide baseline (MIC = 1.66–2.46 mg/mL against V. harveyi) [1]. The two additional methoxy hydrogen-bond acceptors and altered ring electronics are predicted to modulate quorum-sensing interference and biofilm inhibition, providing a direct experimental comparison with the unsubstituted parent and other benzyl-substituted analogs.

Expansion of the N-Benzylaryl Cinnamide Tubulin Inhibitor Chemotype for Anticancer Lead Optimization

Incorporate into the N-benzylaryl cinnamide screening cascade validated by Fu et al. (2023), where the majority of derivatives achieved IC₅₀ < 0.5 µM against MGC-803, HCT-116, and KYSE450 cells and the lead compound 15e (MY-1076) reached IC₅₀ values as low as 0.017 µM [2]. The target compound's 3,4-dimethoxy substitution pattern occupies an unexplored SAR coordinate within this series, with potential to modulate colchicine-site tubulin binding and YAP degradation activity.

Filling the N-Substituent SAR Gap in Cinnamamide Anticonvulsant Discovery

Deploy as a test article in the MES anticonvulsant model to determine whether electron-donating 3,4-dimethoxy substitution on the N-benzyl group enhances or diminishes anticonvulsant activity relative to the established N-(2-hydroxyethyl) cinnamamide benchmarks (ED₅₀ = 17.0–17.7 mg/kg, PI = 8.8–12.4) [3]. QSAR models predict that N-substituent electronic character is a primary activity determinant, making this compound a critical data point for refining anticonvulsant cinnamamide pharmacophore models.

Organic Synthesis Building Block for Diversified Cinnamamide Library Construction

Utilize as a key intermediate for further derivatization: the unsubstituted cinnamoyl moiety permits downstream electrophilic aromatic substitution or cross-coupling at the cinnamoyl phenyl ring, while the 3,4-dimethoxybenzyl group can undergo selective demethylation to generate catechol intermediates for additional functionalization . This dual derivatizability distinguishes it from N-benzyl cinnamamide, which lacks the methoxy handles for chemoselective modification.

Quote Request

Request a Quote for N-((3,4-Dimethoxyphenyl)methyl)-3-phenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.